N,N-Dimethyl-6-(naphthalen-1-yl)-5-(pyridin-4-yl)pyridazin-3-amine hydrochloride
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Overview
Description
“N,N-Dimethyl-6-(naphthalen-1-yl)-5-(pyridin-4-yl)pyridazin-3-amine hydrochloride” is a synthetic organic compound that features a pyridazine core substituted with naphthalene and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-Dimethyl-6-(naphthalen-1-yl)-5-(pyridin-4-yl)pyridazin-3-amine hydrochloride” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridazine Core: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction.
Substitution Reactions: Introduction of the naphthalene and pyridine groups can be achieved through nucleophilic substitution reactions.
N,N-Dimethylation: The final step involves the dimethylation of the amine group using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene or pyridine rings.
Reduction: Reduction reactions could target the pyridazine ring or the nitrogens in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for various diseases.
Industry
In industry, it could be used in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
6-(Naphthalen-1-yl)-5-(pyridin-4-yl)pyridazin-3-amine: Lacks the N,N-dimethylation.
N,N-Dimethyl-5-(pyridin-4-yl)pyridazin-3-amine: Lacks the naphthalene group.
N,N-Dimethyl-6-(naphthalen-1-yl)pyridazin-3-amine: Lacks the pyridine group.
Uniqueness
The unique combination of naphthalene, pyridine, and pyridazine rings, along with the N,N-dimethylation, may confer unique chemical and biological properties, such as enhanced stability, solubility, or bioactivity.
Properties
Molecular Formula |
C21H19ClN4 |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
N,N-dimethyl-6-naphthalen-1-yl-5-pyridin-4-ylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C21H18N4.ClH/c1-25(2)20-14-19(16-10-12-22-13-11-16)21(24-23-20)18-9-5-7-15-6-3-4-8-17(15)18;/h3-14H,1-2H3;1H |
InChI Key |
NOAPAEJARLTBNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C(=C1)C2=CC=NC=C2)C3=CC=CC4=CC=CC=C43.Cl |
Origin of Product |
United States |
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